molecular formula C27H19ClN4O3S B11784023 N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide

N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide

Cat. No.: B11784023
M. Wt: 515.0 g/mol
InChI Key: HRXBBOLNIMSNGH-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide is a complex organic compound that features a combination of aromatic rings, nitrile, and thioacetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the cyano and phenyl groups. The thioacetamide moiety is then attached through a nucleophilic substitution reaction. The final step involves the coupling of the 4-chloro-3-nitrophenyl group under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would require detailed study through techniques like molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide: can be compared with other thioacetamide derivatives or compounds with similar aromatic structures.

    N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-6-phenyl)pyridin-2-yl)thio)acetamide: A similar compound lacking the p-tolyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H19ClN4O3S

Molecular Weight

515.0 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C27H19ClN4O3S/c1-17-7-9-18(10-8-17)21-14-24(19-5-3-2-4-6-19)31-27(22(21)15-29)36-16-26(33)30-20-11-12-23(28)25(13-20)32(34)35/h2-14H,16H2,1H3,(H,30,33)

InChI Key

HRXBBOLNIMSNGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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